molecular formula C15H19BrN4 B7118724 N-[(2-bromophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine

N-[(2-bromophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine

Cat. No.: B7118724
M. Wt: 335.24 g/mol
InChI Key: HVNQEYVVACALAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-bromophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine is a complex organic compound that features a bromophenyl group, a triazole ring, and a cyclopentanamine moiety

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4/c16-14-8-4-1-5-12(14)9-20(13-6-2-3-7-13)10-15-17-11-18-19-15/h1,4-5,8,11,13H,2-3,6-7,9-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNQEYVVACALAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=CC=C2Br)CC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine typically involves multi-step organic reactions. One common approach is to start with the bromination of benzylamine to introduce the bromophenyl group. This is followed by the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne. Finally, the cyclopentanamine moiety is introduced via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenols or quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Phenols, quinones

    Reduction: Dihydrotriazoles

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2-bromophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine
  • N-[(2-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine
  • N-[(2-iodophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine

Uniqueness

N-[(2-bromophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)cyclopentanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological activities and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.